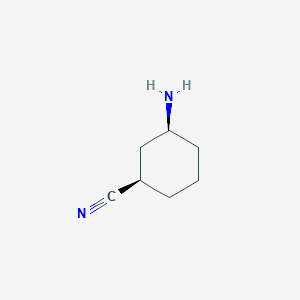
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluorobutylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the trifluorobutylsulfonyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluorobutylsulfonyl Group: The trifluorobutylsulfonyl group is introduced via a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
化学反応の分析
Types of Reactions
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sulfonyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the production of materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of (S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutylsulfonyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine: shares similarities with other fluorinated pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific trifluorobutylsulfonyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and potential for selective interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H20F3NO2S |
|---|---|
分子量 |
287.34 g/mol |
IUPAC名 |
(2S)-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine |
InChI |
InChI=1S/C11H20F3NO2S/c12-11(13,14)6-3-9-18(16,17)8-2-5-10-4-1-7-15-10/h10,15H,1-9H2/t10-/m0/s1 |
InChIキー |
LLZSCXKLYAAECJ-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](NC1)CCCS(=O)(=O)CCCC(F)(F)F |
正規SMILES |
C1CC(NC1)CCCS(=O)(=O)CCCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


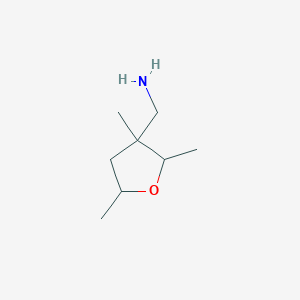

![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
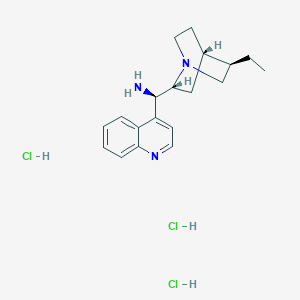
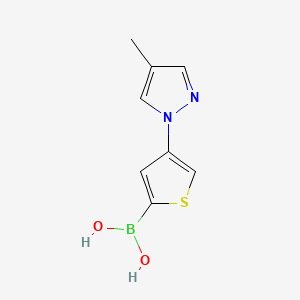
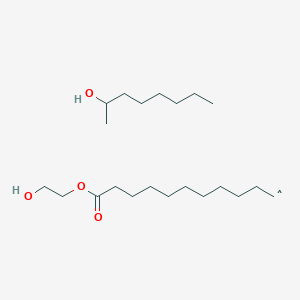
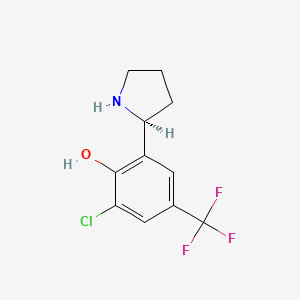


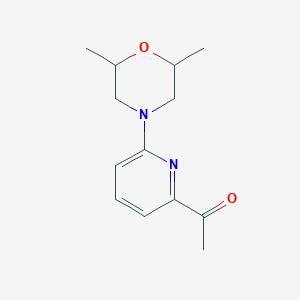
![2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13338195.png)
